molecular formula C10H17NO2 B581075 Methyl 1-cyclopentylazetidine-3-carboxylate CAS No. 1355247-97-0

Methyl 1-cyclopentylazetidine-3-carboxylate

Cat. No.: B581075
CAS No.: 1355247-97-0
M. Wt: 183.251
InChI Key: YJCDPYTUKIJNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopentylazetidine-3-carboxylate (CAS 1355247-97-0) is a chemical compound supplied for research purposes. With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, this azetidine derivative is characterized by its cyclopentyl and methyl ester functional groups . Azetidines are small, saturated four-membered rings that are increasingly valuable in medicinal chemistry. Their rigidity and three-dimensional structure can improve the physicochemical properties of drug candidates, potentially leading to better solubility and metabolic stability compared to flat aromatic rings . As a building block, this compound is useful for synthesizing more complex molecules in pharmaceutical research. It is critical to handle this material with care. Safety information indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended precautionary statements. This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or personal use. Proper storage conditions involve keeping the container sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 1-cyclopentylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-6-11(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCDPYTUKIJNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742802
Record name Methyl 1-cyclopentylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-97-0
Record name Methyl 1-cyclopentylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate typically involves the reaction of cyclopentylamine with ethyl 3-bromopropionate, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The final step involves esterification to obtain the methyl ester derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Methyl 1-cyclopentylazetidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentylazetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Azetidine Carboxylates

a) Methyl 1-benzhydrylazetidine-3-carboxylate
  • Structure : Substituted with a benzhydryl (diphenylmethyl) group at the 1-position.
  • Key Differences : The benzhydryl group introduces significant steric bulk and aromaticity compared to the aliphatic cyclopentyl group in the target compound. This likely increases lipophilicity and may influence binding affinity in biological systems.
  • Applications : Such bulky substituents are often employed to modulate pharmacokinetic properties, such as metabolic stability .
b) Methyl N-benzylazetidine-3-carboxylate
  • Structure : Features a benzyl group at the 1-position.
  • However, the aromatic ring may confer π-π stacking interactions in supramolecular chemistry.
  • Reactivity : The absence of steric hindrance from the benzyl group could facilitate nucleophilic reactions at the azetidine nitrogen .
c) Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • Structure : Contains a hydroxyl and methyl group at the 3-position and an ethyl ester at the 1-position.
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capability, while the ethyl ester (vs. methyl ester) may alter hydrolysis kinetics. The positional isomerism (ester at 1-position vs. 3-position) could significantly affect intramolecular interactions and reactivity .

Comparison with Five-Membered Ring Analogues

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
  • Structure : A pyrrolidine (five-membered ring) derivative with benzyl and methyl substituents.
  • Key Differences : The reduced ring strain in pyrrolidine compared to azetidine likely decreases reactivity. The additional methyl group at the 3-position may enhance conformational rigidity.
  • Safety Profile : Classified as acutely toxic (oral, Category 4) and an irritant (skin and eyes), suggesting similar handling precautions for azetidine derivatives .

Physicochemical Characteristics

  • Lipophilicity : The cyclopentyl group likely increases logP compared to benzyl or hydroxylated analogues, enhancing membrane permeability.
  • Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl esters, but steric hindrance from cyclopentyl may counteract this effect .
  • Volatility: Ester groups typically reduce volatility, though this is less relevant for non-VOC compounds like azetidines .

Biological Activity

Methyl 1-cyclopentylazetidine-3-carboxylate (CAS Number: 1355247-97-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H17NO2C_{10}H_{17}NO_2 and a molecular weight of 183.25 g/mol. Its structural characteristics include a cyclopentyl group attached to an azetidine ring, which contributes to its unique pharmacological profile.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including:

Toxicity and Safety

The safety profile of this compound has not been extensively documented. However, general safety data for azetidine derivatives suggest that careful evaluation is necessary when considering therapeutic applications.

Research Findings and Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential:

  • Synthesis and Characterization : The synthesis of this compound typically involves cyclization reactions that yield high purity compounds suitable for biological testing. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of synthesized products .
  • Biological Testing : In vitro studies are essential for assessing the biological activity of new compounds. For instance, compounds with similar azetidine structures have shown varying degrees of inhibition against bacterial strains, indicating a need for further exploration in this area .

Data Table: Summary of Biological Activities

Activity Type Potential Effects References
AntimicrobialPossible inhibition of bacterial growth
CNS ActivityPotential anxiolytic effects
ToxicityLimited data; requires further study

Q & A

Basic: What are the key synthetic routes for Methyl 1-cyclopentylazetidine-3-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting from azetidine or cyclopentane derivatives. A common approach includes:

N-Alkylation : Reacting azetidine-3-carboxylic acid derivatives with cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopentyl group .

Esterification : Subsequent treatment with methyl chloroformate or methanol/H⁺ to form the methyl ester .
Optimization Tips :

  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize side products.
  • Adjust temperature (e.g., 0–25°C) to control exothermic reactions during alkylation .

Basic: How is the structural identity of this compound confirmed?

Answer:
Characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for cyclopentyl protons (δ 1.5–2.2 ppm, multiplet), azetidine ring protons (δ 3.0–3.5 ppm), and methyl ester (δ 3.7 ppm, singlet) .
    • ¹³C NMR : Carbonyl signals (δ ~170 ppm) confirm the ester group .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₁₀H₁₇NO₂) .
  • X-ray Crystallography : Resolve bond angles and confirm stereochemistry (if crystalline) using SHELX or ORTEP-III .

Advanced: How can conformational analysis of the azetidine ring be performed, and what computational tools are recommended?

Answer:
The azetidine ring’s puckering can be analyzed using:

  • Cremer-Pople Parameters : Quantify ring puckering amplitude (θ) and phase angle (φ) using crystallographic data .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level (Gaussian 16) to predict puckering modes .
  • Molecular Dynamics (MD) : Simulate ring flexibility in solution (e.g., with GROMACS) .
    Example : A θ value >20° indicates significant puckering, impacting steric interactions with biological targets .

Advanced: What strategies address contradictions in biological activity data for azetidine derivatives?

Answer:
Contradictions may arise from:

  • Solubility Differences : Use standardized DMSO stock solutions (e.g., 10 mM) for assays to ensure consistent bioavailability .
  • Enantiomeric Purity : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually .
  • Assay Variability : Validate IC₅₀ values across multiple replicates and cell lines (e.g., HEK293 vs. HeLa) .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound?

Answer:
Key SAR insights include:

  • Ester Group : Replacing methyl with bulkier esters (e.g., tert-butyl) reduces metabolic hydrolysis but may lower solubility .
  • Cyclopentyl Substituent : Fluorination at the cyclopentyl ring enhances binding to hydrophobic enzyme pockets (e.g., kinases) .
  • Azetidine Nitrogen : Introducing electron-withdrawing groups (e.g., CF₃) modulates pKa and improves membrane permeability .
    Method : Perform systematic substitutions and evaluate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: How can computational modeling predict the metabolic pathways of this compound?

Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Predict using StarDrop or Schrödinger’s ADMET Predictor .
    • Metabolite ID : Simulate phase I/II metabolism with GLORYx or MetaSite .
  • Validation : Compare with in vitro hepatocyte assays (e.g., human liver microsomes) .

Advanced: What crystallographic challenges arise in resolving this compound, and how are they mitigated?

Answer:

  • Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals .
  • Twinned Data : Apply SHELXL’s TWIN command to refine twinned structures .
  • Disorder : Model flexible cyclopentyl groups with PART instructions in SHELX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.